N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide
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Description
N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C18H17FN4O3S and its molecular weight is 388.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide and its derivatives have been explored for their potential antimicrobial properties. A study focusing on the microwave-induced synthesis of similar fluorobenzamides highlighted the significance of incorporating a fluorine atom in enhancing antimicrobial activity against a range of bacterial and fungal strains. These compounds were synthesized through condensation and Knoevenagel reactions, with some showing high activity at minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL against selected bacterial strains and 25 μg/mL against fungal strains (Desai, Rajpara, & Joshi, 2013).
Synthetic Route Development for Medicinal Chemistry
Another area of research application involves the development of efficient synthetic routes for related compounds, demonstrating their potential in medicinal chemistry. For instance, a study on the synthesis of YM758 monophosphate, a novel If channel inhibitor, showcases the importance of developing practical and scalable synthetic routes for compounds with potential therapeutic applications (Yoshida et al., 2014).
Neurokinin-1 Receptor Antagonism
Compounds structurally similar to this compound have been explored for their neurokinin-1 receptor antagonism properties, showing potential for clinical administration in treating conditions like emesis and depression. This highlights the broader therapeutic potential of such compounds beyond antimicrobial applications (Harrison et al., 2001).
Imaging Tumor Proliferation
The potential of fluorine-containing compounds for imaging tumor proliferation through PET scans has been assessed, demonstrating their utility in evaluating the proliferative status of solid tumors in clinical settings. This suggests a valuable application of these compounds in diagnostic imaging and cancer research (Dehdashti et al., 2013).
Anti-inflammatory Activity
Research on derivatives of this compound has also shown significant anti-inflammatory activity, with several compounds exhibiting notable effects against inflammation in synthesized series. This highlights their potential as leads for developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S/c1-25-14-7-11(8-15(9-14)26-2)17(24)20-10-16-21-22-18(27)23(16)13-5-3-12(19)4-6-13/h3-9H,10H2,1-2H3,(H,20,24)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVJTXOFGBVODX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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